![molecular formula C15H9Cl2NO3 B13437481 Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate CAS No. 1395964-06-3](/img/structure/B13437481.png)
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate is a chemical compound with the molecular formula C15H9Cl2NO3 and a molecular weight of 322.14 g/mol . This compound is known for its role as an impurity in the synthesis of Tafamidis, a drug used to treat transthyretin amyloid cardiomyopathy . The compound features a benzo[d]oxazole ring system, which is a heterocyclic structure containing both oxygen and nitrogen atoms.
Preparation Methods
The synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves several steps. One efficient method starts with the nucleophilic intramolecular cyclization of a precursor compound in the presence of para-toluenesulfonic acid monohydrate . This reaction yields the desired benzo[d]oxazole derivative. Another method involves dissolving the precursor in a mixture of tetrahydrofuran, methanol, and water, followed by treatment with lithium hydroxide at room temperature . The mixture is then acidified and extracted to obtain the final product.
Chemical Reactions Analysis
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form more complex ring structures.
Common reagents used in these reactions include para-toluenesulfonic acid, lithium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The compound’s benzo[d]oxazole ring system allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparison with Similar Compounds
Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic compound with a similar oxazole ring system.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its specific dichlorophenyl and carboxylate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1395964-06-3 |
|---|---|
Molecular Formula |
C15H9Cl2NO3 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C15H9Cl2NO3/c1-20-15(19)8-2-3-12-13(6-8)21-14(18-12)9-4-10(16)7-11(17)5-9/h2-7H,1H3 |
InChI Key |
YPGWHAOERBGEND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



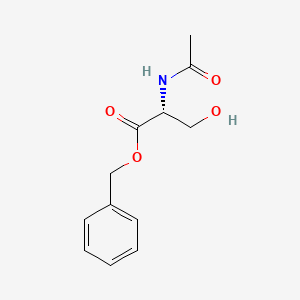
![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
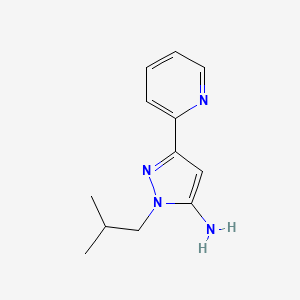

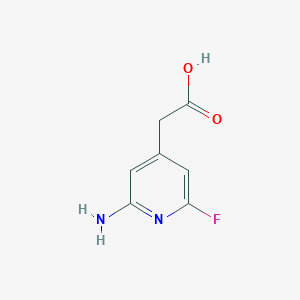

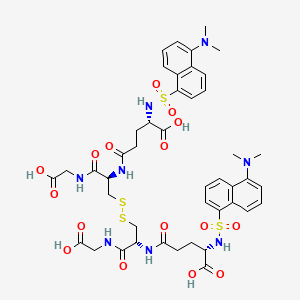



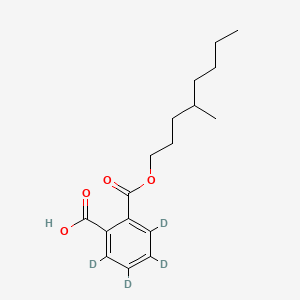
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
